(S)-5-Hydroxy Omeprazole
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Overview
Description
(S)-5-Hydroxy Omeprazole is a chiral sulfoxide derivative of Omeprazole, a widely used proton pump inhibitor. This compound is significant due to its role in the metabolism of Omeprazole and its potential therapeutic applications. Omeprazole itself is used to treat conditions like gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome by inhibiting gastric acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxy Omeprazole typically involves the oxidation of Omeprazole sulfide. One method employs soybean pod peroxidase as a catalyst in water-in-oil microemulsions, achieving high enantioselectivity and yield . Another approach involves the use of cyclodextrins to form inclusion complexes with Omeprazole, enhancing its solubility and stability .
Industrial Production Methods
Industrial production of this compound often utilizes environmentally friendly catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as spray-drying and freeze-drying are employed to produce amorphous entities, which are more stable and soluble .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Hydroxy Omeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of Omeprazole sulfide to this compound is a key reaction, often catalyzed by peroxidases .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide and various peroxidases. The reaction conditions typically involve mild temperatures and specific pH levels to ensure high enantioselectivity and yield .
Major Products Formed
The major product formed from the oxidation of Omeprazole sulfide is this compound. This compound can further undergo metabolic transformations to produce other derivatives, such as sulfone derivatives and hydroxyomeprazole .
Scientific Research Applications
(S)-5-Hydroxy Omeprazole has numerous scientific research applications across various fields:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Esomeprazole: The (S)-isomer of Omeprazole, used as a proton pump inhibitor with similar therapeutic applications.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Pantoprazole: A proton pump inhibitor with a slightly different chemical structure and pharmacodynamics.
Rabeprazole: Known for its rapid onset of action and high potency among proton pump inhibitors.
Uniqueness
(S)-5-Hydroxy Omeprazole is unique due to its specific enantioselective synthesis and its role as a metabolite of Omeprazole. Its high enantioselectivity and stability make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
196489-27-7 |
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Molecular Formula |
C₁₇H₁₉N₃O₄S |
Molecular Weight |
361.42 |
Synonyms |
4-Methoxy-6-[[(S)-(6-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; (S)-4-methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl]-5-methyl-3-pyridinemethanol; |
Origin of Product |
United States |
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